molecular formula C10H16ClN B3250331 (2,4,6-Trimethylphenyl)methanamine hydrochloride CAS No. 202522-00-7

(2,4,6-Trimethylphenyl)methanamine hydrochloride

Cat. No. B3250331
CAS RN: 202522-00-7
M. Wt: 185.69 g/mol
InChI Key: ROPQBWYHCOHVAE-UHFFFAOYSA-N
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Description

“(2,4,6-Trimethylphenyl)methanamine hydrochloride”, also known as mesitylmethanamine hydrochloride, is a compound used in organic chemistry and pharmaceutical industries. It is a liquid at room temperature .


Molecular Structure Analysis

The molecular formula of “(2,4,6-Trimethylphenyl)methanamine hydrochloride” is C10H16ClN. The InChI code is 1S/C10H15N.ClH/c1-7-4-8(2)10(6-11)9(3)5-7;/h4-5H,6,11H2,1-3H3;1H .


Physical And Chemical Properties Analysis

“(2,4,6-Trimethylphenyl)methanamine hydrochloride” is a liquid at room temperature . Its molecular weight is 185.69 g/mol. More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Peptide Synthesis Enhancements

The compound serves as a crucial intermediate in peptide synthesis. For instance, it has been used to obtain crystalline hydrochlorides of L-asparagine and L-glutamine esters, which are then employed to synthesize benzyloxycarbonyl peptide esters. These esters are convertible into free peptides under mild conditions, indicating the compound's utility in producing specific peptide sequences (F. Stewart, 1967).

Catalysis and Synthesis of Phosphinites

In catalysis, the compound has been involved in the asymmetric synthesis of P-stereogenic diarylphosphinites. These phosphinites are synthesized with high enantioselectivity and can be converted into various phosphines and their derivatives, showcasing the compound's role in creating chiral catalysts and intermediates with potential applications in pharmaceuticals and materials science (Yinhua Huang et al., 2014).

Organic Synthesis and Oxidation Processes

The compound has also facilitated the oxidation of trimethylphenol to trimethyl-p-benzoquinone using molecular oxygen in the presence of copper(II) chloride-amine hydrochloride systems. This showcases its utility in organic synthesis, particularly in the efficient and environmentally friendly oxidation of organic compounds (M. Shimizu et al., 1992).

Polymer and Material Science

In the realm of material science, (2,4,6-Trimethylphenyl)methanamine hydrochloride derivatives have been synthesized and characterized for use as pre-catalysts in the polymerization of lactide. This has implications for producing polylactide, a biodegradable polymer, demonstrating the compound's potential in sustainable materials development (Kyuong Seop Kwon et al., 2015).

Advanced Materials and Photocatalysis

Further, in advanced material synthesis, derivatives of (2,4,6-Trimethylphenyl)methanamine have been used in the preparation of luminescent mono- and binuclear cyclometalated platinum(II) complexes. These complexes exhibit potential for use in light-emitting devices and photocatalysis, indicating the compound's role in developing new materials for electronic and photonic applications (S. Lai et al., 1999).

Mechanism of Action

The mechanism of action for “(2,4,6-Trimethylphenyl)methanamine hydrochloride” is not specified in the search results. It’s important to note that the mechanism of action would depend on the specific application of the compound .

Safety and Hazards

“(2,4,6-Trimethylphenyl)methanamine hydrochloride” is classified as a dangerous substance. It has a GHS05 pictogram and the signal word is “Danger”. Hazard statements include H315, H319, and H335. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(2,4,6-trimethylphenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-7-4-8(2)10(6-11)9(3)5-7;/h4-5H,6,11H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPQBWYHCOHVAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CN)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4,6-Trimethylphenyl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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